molecular formula C13H16Cl2N2O B1438690 2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide CAS No. 1156724-74-1

2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide

Cat. No. B1438690
CAS RN: 1156724-74-1
M. Wt: 287.18 g/mol
InChI Key: BDRACAOSGRKWES-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide, also known as CPA-DCP, is an amide compound used in a variety of scientific research applications. It has been found to have a variety of biochemical and physiological effects, and it is used in laboratory experiments for its advantageous properties.

Scientific Research Applications

Quantum Chemical Calculations and Structural Analysis

Studies have utilized quantum chemical calculations to determine molecular structural parameters, thermodynamic properties, and vibrational frequencies of similar dichlorophenyl acetamide derivatives (Choudhary, Agarwal, Gupta, & Tandon, 2014). These analyses help predict sites and relative reactivities towards electrophilic and nucleophilic attack, offering deep insights into the molecules for further applications in various scientific fields.

Synthesis of Novel Heterocycles

Research has explored the chemistry of compounds like 2-aminothiophenol for synthesizing several interesting products, indicating that related acetamide compounds could serve as building blocks for novel heterocycles (El-Shaieb, 2007). This area of research is crucial for developing new materials and pharmaceuticals.

Crystal Structure Analysis

Detailed crystal structure analysis of similar compounds has provided insights into their molecular conformations and interactions (Gowda, Foro, & Fuess, 2007). Understanding these aspects is essential for the development of new compounds with desired physical and chemical properties.

Pharmacological Profile Characterization

Though specific to a slightly different compound, research on the pharmacological and toxicological characterization of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide offers insights into how similar compounds might be analyzed for potential therapeutic uses (Déciga-Campos et al., 2016). This is crucial for drug discovery and development.

Dibromohydration and Synthesis Techniques

The dibromohydration of N-(2-alkynylaryl)acetamide highlights innovative synthesis techniques that could be applicable to similar compounds, offering pathways to create diverse chemical entities for further study or application (Qiu, Li, Ma, & Zhou, 2017).

properties

IUPAC Name

2-(cyclopentylamino)-N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-6-3-7-11(15)13(10)17-12(18)8-16-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRACAOSGRKWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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